molecular formula C6H4BrN3 B1373547 4-Bromo-1H-pyrazolo[3,4-C]pyridine CAS No. 1032943-43-3

4-Bromo-1H-pyrazolo[3,4-C]pyridine

Cat. No. B1373547
CAS RN: 1032943-43-3
M. Wt: 198.02 g/mol
InChI Key: KFGSMEJCZZYNNG-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the pyrazole family . It is a five-membered ring that contains nitrogen and carbon atoms . This compound is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry for the development of potential drug candidates .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives through the treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazolo[3,4-C]pyridine includes a bromine atom attached to the fourth carbon of the pyrazole ring . The empirical formula is C6H4BrN3, and the molecular weight is 198.02 .


Chemical Reactions Analysis

4-Bromo-1H-pyrazolo[3,4-C]pyridine has been used in various chemical reactions. For instance, it has been used in the synthesis of kinase inhibitors . In another study, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potential anticancer agents .

Safety and Hazards

Safety data sheets suggest avoiding breathing in mist, gas, or vapors of 4-Bromo-1H-pyrazolo[3,4-C]pyridine. Contact with skin and eyes should also be avoided. Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Future Directions

The future directions of 4-Bromo-1H-pyrazolo[3,4-C]pyridine research could involve further exploration of its potential as a therapeutic agent. For instance, one study suggested that a derivative of this compound showed promising activity against a cancer cell line and had good plasma stability . Another study suggested that these compounds could be further explored for their antitumor activity .

properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSMEJCZZYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677341
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032943-43-3
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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